molecular formula C14H18BNO2S B3155085 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole CAS No. 791614-90-9

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Cat. No.: B3155085
CAS No.: 791614-90-9
M. Wt: 275.2 g/mol
InChI Key: UOAHKOCHQFHGEC-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis. Its unique structure, featuring a boronic ester group and a thiazole ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-methylbenzo[d]thiazole, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or nickel.

  • Coupling Reaction: The boronic acid derivative is then coupled with a suitable halide or triflate under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or large batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound is versatile in its reactivity and can undergo various types of chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The boronic ester group can be reduced to form boronic acids.

  • Substitution: The boronic ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Boronic acids.

  • Substitution: Various substituted boronic esters and boronic acids.

Scientific Research Applications

This compound finds applications in several fields:

  • Chemistry: It is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

  • Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting cancer and infectious diseases.

  • Industry: It is employed in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with various biological targets. The boronic ester group can interact with enzymes and receptors, modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Molecular Targets and Pathways:

  • Enzymes: It can inhibit enzymes involved in disease pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Uniqueness: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to its oxazole and pyridine counterparts. The presence of the sulfur atom in the thiazole ring enhances its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2S/c1-9-16-11-8-10(6-7-12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAHKOCHQFHGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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